L-Methioninamide HCl Exhibits Dose-Dependent Inhibition of E. coli Methionyl-tRNA Synthetase at High Micromolar Concentrations
L-Methioninamide hydrochloride inhibits Escherichia coli methionyl-tRNA synthetase (MetRS), achieving a 17.8% inhibition rate at a concentration of 270 µM [1]. This activity distinguishes it from L-methionine, which is a natural substrate for the enzyme rather than an inhibitor. While this potency is modest compared to high-affinity inhibitors like Met-AMS TEA (IC50 = 7 nM), the compound serves as a valuable probe for understanding substrate-competitive inhibition mechanisms [2].
| Evidence Dimension | Enzyme inhibition (E. coli MetRS) |
|---|---|
| Target Compound Data | 17.8% inhibition at 270 µM |
| Comparator Or Baseline | Met-AMS TEA: IC50 = 7 nM |
| Quantified Difference | Met-AMS TEA is ~38,500-fold more potent (based on IC50 vs. % inhibition at a single concentration) |
| Conditions | In vitro enzymatic assay using E. coli methionyl-tRNA synthetase. |
Why This Matters
This data confirms the compound's direct interaction with its primary biological target, providing a benchmark for assay development and structure-activity relationship (SAR) studies.
- [1] TargetMol. L-Methioninamide hydrochloride product page. View Source
- [2] MedChemExpress. Met-AMS TEA product page. View Source
